2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a pentan-3-ylamino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving a β-dicarbonyl compound, an aldehyde, and an amine. For example, the reaction of ethyl acetoacetate, formaldehyde, and guanidine can yield a pyrimidine derivative.
Substitution at the 2-Position: The introduction of the pentan-3-ylamino group can be achieved through nucleophilic substitution reactions. This involves reacting the pyrimidine derivative with pentan-3-ylamine under suitable conditions, such as in the presence of a base like sodium hydride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a methyl group at the 4-position of the pyrimidine ring using an oxidizing agent like potassium permanganate can yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid-related enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it could inhibit nucleic acid synthesis by binding to key enzymes involved in the process, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Pentan-3-ylamino)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a thiophene ring fused to the pyrimidine ring.
Pyrazolo[3,4-b]quinolinones: Different core structure but similar functional groups.
Uniqueness
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pentan-3-ylamino group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(pentan-3-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-3-7(4-2)12-10-11-6-5-8(13-10)9(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
NZKDKDSCPKFYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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